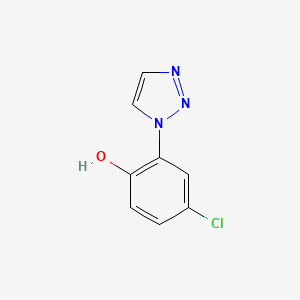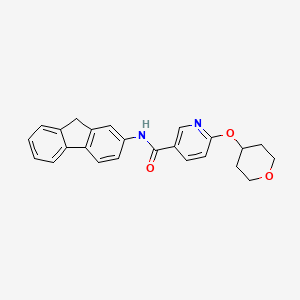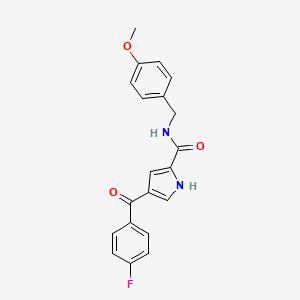
4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . It’s a part of a class of compounds known as 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated for their potential as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol”, involves various chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol” is confirmed by various spectroscopic techniques. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol” are complex and involve multiple steps. The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, the core structure in 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They exhibit high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character, strong dipole moment, and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules together .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for their high chemical stability and strong dipole moment .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize where molecules, cells, or tissues are located in the body .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics . This suggests that 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol may have similar properties, impacting its bioavailability.
Result of Action
Similar compounds have shown potent inhibitory activities against various cancer cell lines . This suggests that 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol may have similar effects, potentially inducing apoptosis or inhibiting cell proliferation.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . This suggests that the action of 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol may also be influenced by environmental conditions.
Propiedades
IUPAC Name |
4-chloro-2-(triazol-1-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(5-6)12-4-3-10-11-12/h1-5,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAIDQWVHMOMLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CN=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)


![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)